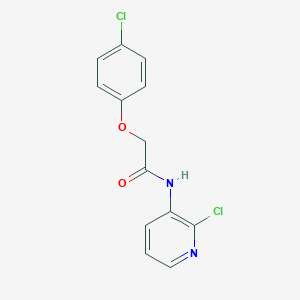![molecular formula C21H15FN2O2 B398759 2-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398759.png)
2-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a fluorine atom, a benzooxazole ring, and a tolyl group, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One possible route could include:
Formation of Benzooxazole Ring: Starting from an appropriate ortho-aminophenol and a carboxylic acid derivative, the benzooxazole ring can be formed through cyclization.
Introduction of Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Tolyl Group: The final step might involve coupling the benzooxazole derivative with a tolyl group using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions could target the benzooxazole ring or the amide bond, potentially leading to ring-opened products or amines.
Substitution: The fluorine atom and other aromatic positions may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines or ring-opened products.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential pharmacological agent for treating diseases.
Industry: As an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorine atom and the benzooxazole ring could enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Fluoro-N-(2-m-tolyl-benzamide): Lacks the benzooxazole ring.
N-(2-m-tolyl-benzooxazol-5-yl)-benzamide: Lacks the fluorine atom.
2-Fluoro-N-(benzooxazol-5-yl)-benzamide: Lacks the tolyl group.
Uniqueness
The combination of the fluorine atom, benzooxazole ring, and tolyl group in 2-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide may confer unique chemical and biological properties, such as enhanced stability, binding affinity, and specificity.
特性
分子式 |
C21H15FN2O2 |
|---|---|
分子量 |
346.4g/mol |
IUPAC名 |
2-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C21H15FN2O2/c1-13-5-4-6-14(11-13)21-24-18-12-15(9-10-19(18)26-21)23-20(25)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,23,25) |
InChIキー |
QAESBZKMTUIXMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F |
正規SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B398678.png)





![[[Amino(phenyl)methylidene]amino] 2-chloro-4-nitrobenzoate](/img/structure/B398688.png)
![[[Amino-(2,4-dichlorophenyl)methylidene]amino] 2,4-dichlorobenzoate](/img/structure/B398690.png)

![2-{[(3-Methylphenoxy)acetyl]amino}benzamide](/img/structure/B398695.png)
![2-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B398696.png)

